7-Chloro-2,4-dimethylquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in the realm of organic and medicinal chemistry. nih.govnih.govresearchgate.net This structural motif is present in a wide variety of natural products, most notably alkaloids, and forms the core of numerous synthetic compounds with diverse pharmacological activities. researchgate.netorientjchem.org The versatility of the quinoline nucleus allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological effects. frontiersin.org Consequently, quinoline derivatives have been extensively investigated and developed as therapeutic agents, with applications spanning from anticancer and antimalarial to antibacterial and anti-inflammatory treatments. nih.govnih.govorientjchem.org The ability of the quinoline scaffold to interact with various biological targets, including enzymes and receptors, underscores its enduring importance in drug discovery and development. orientjchem.orgresearchgate.net
Overview of Halogenated and Alkylated Quinoline Derivatives in Research
The introduction of halogen atoms and alkyl groups onto the quinoline framework significantly influences the physicochemical and biological properties of the resulting derivatives. Halogenation, for instance, can enhance the lipophilicity of a compound, potentially improving its ability to cross biological membranes. orientjchem.org The position and nature of the halogen substituent can dramatically alter the biological activity profile of the quinoline derivative. orientjchem.orgnih.gov Similarly, the addition of alkyl groups can impact the molecule's shape, size, and electron distribution, leading to modified interactions with biological targets. Research has shown that the strategic placement of these functional groups can lead to the discovery of compounds with enhanced potency and selectivity. nih.gov This has made halogenated and alkylated quinolines a fertile ground for synthetic chemists and medicinal chemists seeking to develop novel molecular entities with specific therapeutic applications. nih.govmdpi.comresearchgate.net
Specific Research Focus on 7-Chloro-2,4-dimethylquinoline
Within the extensive family of quinoline derivatives, this compound has garnered specific attention in the research community. This compound features a chlorine atom at the 7-position and methyl groups at the 2- and 4-positions of the quinoline ring. ontosight.ai The presence of these specific substituents imparts a unique set of chemical and physical properties to the molecule. Research into this compound often explores its potential as an intermediate in the synthesis of more complex molecules and investigates its intrinsic biological activities. ontosight.ai Studies have examined its utility in the development of new compounds with potential antimicrobial and anticancer properties, building upon the known pharmacological effects of the broader quinoline class. ontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀ClN |
| Molecular Weight | 191.66 g/mol |
| InChI Key | ZUQZYIPMTITDFX-UHFFFAOYSA-N |
| SMILES String | Cc1cc(C)c2ccc(Cl)cc2n1 |
| Form | Solid |
Data sourced from available chemical databases. sigmaaldrich.com
The synthesis of this compound can be achieved through various established synthetic routes in organic chemistry. ontosight.ai One common approach involves the Combes quinoline synthesis, which utilizes the reaction of an aniline (B41778) with a β-diketone. Modifications of classical methods, such as the Doebner-von Miller reaction, can also be employed. orgsyn.org The starting materials and reaction conditions can be varied to optimize the yield and purity of the final product.
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2,4-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQZYIPMTITDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345604 | |
| Record name | 7-Chloro-2,4-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88499-96-1 | |
| Record name | 7-Chloro-2,4-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88499-96-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Functionalization of 7 Chloro 2,4 Dimethylquinoline
Reaction Pathways and Mechanisms
The reactivity of 7-chloro-2,4-dimethylquinoline can be categorized into several key reaction types, including substitutions on the aromatic core and transformations of the substituent groups.
Electrophilic aromatic substitution (SEAr) on the quinoline (B57606) ring system is generally less facile than on benzene (B151609), due to the deactivating effect of the electronegative nitrogen atom, which draws electron density from the rings. This deactivation is more pronounced in the pyridine (B92270) ring than in the benzene ring. Consequently, electrophilic attack typically occurs on the carbocyclic (benzene) ring. reddit.com
In the case of this compound, the outcome of SEAr is directed by the existing substituents:
Nitrogen Atom: Strongly deactivates the pyridine ring (positions 2, 3, 4).
Chloro Group (at C7): A deactivating group that directs incoming electrophiles to the ortho and para positions. In this case, it directs to C6 and C8. organicchemistrytutor.com
Methyl Groups (at C2 and C4): Activating groups that would direct to ortho and para positions relative to themselves, but their influence is on the already heavily deactivated pyridine ring.
Considering these combined effects, electrophilic substitution is predicted to occur preferentially at the C6 or C8 positions of the benzene ring. Common electrophilic substitution reactions include nitration and halogenation. For example, nitration would likely yield a mixture of 6-nitro- and 8-nitro-7-chloro-2,4-dimethylquinoline.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reagent/Reaction | Predicted Position of Substitution | Rationale |
|---|---|---|
| HNO₃/H₂SO₄ (Nitration) | C6 and C8 | The benzene ring is more reactive than the pyridine ring. The C7-Chloro group is an ortho, para-director. |
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups. wikipedia.org In quinoline systems, the nitrogen atom serves as an internal electron-withdrawing group, activating the ring towards nucleophilic attack, especially at the C2 and C4 positions.
The chlorine atom at the C7 position of this compound is on the carbocyclic ring and is less activated than a halogen at C2 or C4. SNAr at C7 is possible but generally requires more forcing conditions (e.g., high temperatures, strong nucleophiles) compared to substitution at C4. mdpi.compressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub The stability of this intermediate is crucial for the reaction to proceed.
A variety of nucleophiles can displace the C7-chloro group, providing a route to diverse derivatives.
Amination: Reaction with amines (e.g., morpholine, aniline (B41778) derivatives) in the presence of a base can yield 7-aminoquinoline derivatives.
Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) can produce 7-alkoxyquinolines.
Thiolation: Reaction with thiolates can be used to introduce sulfur-based functional groups. For instance, studies on 4,7-dichloroquinoline have shown that it can react with thiols to form thioether derivatives. nih.gov
The quinoline scaffold can undergo oxidation at both the nitrogen atom and the methyl side chains.
N-oxidation: The lone pair of electrons on the quinoline nitrogen makes it susceptible to oxidation. Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid, readily converts the quinoline to its corresponding N-oxide. mdpi.com This transformation, yielding this compound N-oxide, alters the electronic properties of the ring, making the C2 and C4 positions more electrophilic and susceptible to further functionalization. mdpi.com
Methyl Group Oxidation: The methyl groups at C2 and C4 can be oxidized, although this typically requires strong oxidizing agents and can be challenging to perform selectively. Depending on the reaction conditions, the methyl groups could potentially be oxidized to aldehydes (e.g., using selenium dioxide) or to carboxylic acids (e.g., using potassium permanganate). The C4-methyl group is generally more reactive than the C2-methyl group in certain reactions.
The quinoline ring system can be reduced under various conditions, and the chloro-substituent can also be targeted.
Ring Reduction: Catalytic hydrogenation of the quinoline ring can lead to either the pyridine ring or the benzene ring being selectively reduced. Reduction of the pyridine ring to form a tetrahydroquinoline is common using catalysts like platinum oxide (PtO₂) in acidic media. Conversely, reduction of the benzene ring is less common but can be achieved under specific conditions.
Hydrodehalogenation: The C7-chloro group can be removed via catalytic hydrogenation. This process, known as hydrodehalogenation, is often accomplished using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate). This reaction would convert this compound into 2,4-dimethylquinoline.
Derivatization and Scaffold Functionalization
The presence of three distinct functional handles—the C7-chloro group and the C2- and C4-methyl groups—allows for extensive derivatization of the this compound scaffold.
C7 Position: The primary route for functionalization at C7 is through the substitution of the chloro group.
SNAr Reactions: As discussed in 3.1.2, direct displacement with various nucleophiles (amines, alkoxides, thiolates) is a straightforward method.
Palladium-Catalyzed Cross-Coupling: The C7-Cl bond can participate in a wide range of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. Examples include:
Suzuki Coupling: Reaction with boronic acids or esters to form 7-aryl or 7-vinyl derivatives.
Buchwald-Hartwig Amination: A versatile method for coupling with a broad range of amines under milder conditions than SNAr.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
C2 and C4 Positions (Methyl Groups): The methyl groups at C2 and C4 have acidic protons due to the electron-withdrawing nature of the quinoline ring.
Deprotonation and Alkylation: Treatment with a strong base (e.g., n-butyllithium, LDA) can generate a carbanion, which can then react with various electrophiles like alkyl halides to extend the carbon chain.
Condensation Reactions: The activated methyl groups can participate in condensation reactions with aldehydes and ketones. For example, reaction with benzaldehyde in the presence of a catalyst can form styryl derivatives at the C2 or C4 position.
Table 2: Summary of Functionalization Strategies
| Position | Reaction Type | Reagents/Catalysts | Resulting Functional Group |
|---|---|---|---|
| C7 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | -NR₂, -OR, -SR |
| C7 | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | -Aryl, -Vinyl |
| C7 | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | -NR₂ |
| C2/C4 | Condensation | Aldehydes (e.g., PhCHO) | -CH=CH-R (Styryl) |
| C2/C4 | Deprotonation-Alkylation | 1. Strong Base (e.g., n-BuLi) 2. R-X | -CH₂-R |
| Nitrogen | N-Oxidation | m-CPBA | N⁺-O⁻ |
Synthesis of Hydrazinoquinolines and Their Reactivity
Information regarding the direct reaction of this compound with hydrazine-based reagents to form corresponding hydrazinoquinolines is not available in the provided search results. General methodologies involve the nucleophilic substitution of a chloro-group on the quinoline ring, often at the C4 position, with hydrazine hydrate. For instance, 4,7-dichloroquinoline is known to react with hydrazine hydrate to form 7-chloro-4-hydrazinylquinoline. However, specific conditions, yields, or subsequent reactivity for the 2,4-dimethyl substituted version are not documented.
Formation of Quinoline Conjugates and Hybrids
The synthesis of molecular hybrids and conjugates starting from a 7-chloroquinoline (B30040) scaffold is a common strategy in medicinal chemistry to develop new therapeutic agents. This often involves linking the quinoline moiety to other pharmacologically active fragments like pyrazoline, ferrocene, or trioxolane. While there are numerous examples of creating such hybrids from 7-chloro-4-aminoquinoline or other 7-chloroquinoline derivatives, the literature found does not describe the use of this compound as the specific starting material for these types of synthetic routes.
Table of Chemical Compounds
Since no specific reactions or compounds related to this compound could be discussed, a corresponding data table and a list of mentioned compounds cannot be generated.
Biological and Pharmacological Research on 7 Chloro 2,4 Dimethylquinoline Derivatives
Antimicrobial Activity Investigations
Derivatives of the 7-chloroquinoline (B30040) nucleus have demonstrated notable antimicrobial properties, including antibacterial, antifungal, and antitubercular activities. These compounds represent a promising class for the development of new antimicrobial agents.
Antibacterial Efficacy Studies Against Various Bacterial Strains
Several studies have explored the antibacterial potential of 7-chloroquinoline derivatives against a range of bacterial pathogens. For instance, a series of 2-chloroquinoline derivatives were synthesized and screened for their in-vitro ability to inhibit the growth of various bacterial strains. Among the tested compounds, some showed potent antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 12.5 μg/ml researchgate.net. Another study on oxetoquinolines, which included chloro-substituted derivatives, revealed moderate to good activity against nearly all tested pathogens medcraveonline.com. The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the quinoline (B57606) ring medcraveonline.com.
Antifungal Activity Evaluations Against Fungal Pathogens
The antifungal properties of 7-chloroquinoline derivatives have also been a subject of investigation. A study involving fifteen 7-chloro-4-arylhydrazonequinolines evaluated their in vitro antifungal activity against eight oral fungi, including various Candida and Rhodotorula species. researchgate.netnih.govnih.gov Several of these compounds exhibited significant minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values, comparable to the first-line antifungal drug fluconazole researchgate.netnih.govnih.gov. Specifically, one derivative showed a MIC value of 25 μg/mL and an MFC value of 50 μg/mL against Candida albicans researchgate.net. The presence of a fluorine atom at the 7th position of the quinoline in some Schiff bases has been noted to contribute significantly to their antifungal activity neliti.com.
Antitubercular Properties and Related Research
Derivatives of 7-chloroquinoline have emerged as a promising class of compounds in the search for new treatments for tuberculosis. A series of twenty-one 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net Three of these compounds demonstrated a significant minimum inhibitory concentration (MIC) of 2.5 µg/mL, which is comparable to the first-line anti-TB drugs ethambutol and rifampicin. researchgate.net These particular compounds were also found to be non-cytotoxic researchgate.net. The presence of the quinoline ring is considered to be a key factor for the anti-tubercular properties of these molecules researchgate.net.
Anticancer Properties and Mechanistic Insights
In addition to their antimicrobial effects, 7-chloroquinoline derivatives have been extensively studied for their potential as anticancer agents. These investigations have focused on their ability to induce cell death and inhibit the proliferation of various cancer cell lines.
In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., Leukemia, Breast Cancer, Colon Carcinoma)
A substantial body of research has demonstrated the cytotoxic effects of 7-chloroquinoline derivatives against a variety of human cancer cell lines. In one study, a series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity. The CCRF-CEM leukemia cell line was found to be particularly sensitive to these compounds, with some derivatives exhibiting IC50 values in the range of 0.55–2.74 µM. mdpi.com These compounds also showed activity against colon carcinoma (HCT116) cell lines, with IC50 values ranging from 1.99–4.9 µM mdpi.com.
In another study, new amide derivatives of 4-anilino-quinoline were synthesized and evaluated for their in vitro cytotoxic activity against human breast cancer (MCF-7) cells, among others. One compound was found to be most potent against the MCF-7 cell line with an IC50 value of 4.63 µg/mL. asianpubs.org Furthermore, 7-chloroquinoline-1,2,3-triazoyl carboxamides demonstrated a dose-dependent decrease in the viability of both MCF-7 and MDA-MB-231 breast cancer cells nih.gov. The compound QTCA-1, in particular, showed the highest cytotoxic activity against MDA-MB-231 cells with IC50 values of 20.60, 20.42, and 19.91µM at 24, 48, and 72 hours of treatment, respectively nih.gov.
The antiproliferative activity of Morita-Baylis-Hillman adducts of 7-chloroquinoline was evaluated against four cancer cell lines: MCF-7 (breast cancer), HCT-116 (colorectal cancer), HL-60 (promyelocytic leukemia), and NCI-H292 (lung cancer) scielo.br. The results indicated that adducts with a nitro group in the ortho position had expressive cytotoxic potential, with an IC50 of 4.60 µmol L-1 scielo.br.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) |
|---|---|---|
| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | 0.55–2.74 µM |
| 7-chloro-(4-thioalkylquinoline) derivatives | HCT116 (Colon Carcinoma) | 1.99–4.9 µM |
| 4-anilino-quinoline amide derivative (5g) | MCF-7 (Breast Cancer) | 4.63 µg/mL |
| 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MDA-MB-231 (Breast Cancer) | 19.91 µM (72h) |
| Morita-Baylis-Hillman adducts of 7-chloroquinoline | Various | 4.60 µmol L-1 |
Apoptosis Induction and Cell Proliferation Inhibition Studies
The anticancer effects of 7-chloroquinoline derivatives are often mediated through the induction of apoptosis and inhibition of cell proliferation. For instance, 7-chloroquinoline-1,2,3-triazoyl carboxamides were shown to induce apoptosis in breast cancer cells. The derivative QTCA-1 led to 80.4% cell death in MDA-MB-231 cells, while only causing 16.8% cell death in MCF-7 cells, suggesting a selective activity in triple-negative breast cancer cells. nih.gov
Further studies on 7-chloro-(4-thioalkylquinoline) derivatives revealed that at certain concentrations, these compounds caused an accumulation of cells in the G0/G1 phase of the cell cycle, inhibited DNA and RNA synthesis, and induced apoptosis in the CCRF-CEM cancer cell line. ul.ienih.gov Similarly, some tetrahydroquinolinone derivatives, which can be related to the quinoline scaffold, have been shown to exert their antiproliferative effects on lung cancer cells through the induction of apoptosis mostwiedzy.pl. These findings highlight the potential of these compounds to interfere with key cellular processes that are critical for cancer cell survival and proliferation.
| Compound/Derivative Class | Cancer Cell Line | Mechanism of Action |
|---|---|---|
| 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MDA-MB-231 (Breast Cancer) | Significant apoptosis induction (80.4% dead cells) |
| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | Cell cycle arrest at G0/G1, inhibition of DNA/RNA synthesis, apoptosis induction |
| Tetrahydroquinolinone derivatives | Lung cancer cells | Apoptosis induction |
Enzyme and Receptor Interactions in Cancer Pathways
Derivatives of the 7-chloroquinoline scaffold have been the subject of extensive research for their potential as anticancer agents, with studies focusing on their interactions with key enzymes and receptors in carcinogenic pathways. The quinoline core is a component of various biologically active compounds, including those with demonstrated anti-cancer activity through different mechanisms of action nih.gov.
One area of investigation involves the hybridization of the 7-chloro-4-aminoquinoline structure with other pharmacologically active moieties, such as benzimidazole. These hybrid compounds have shown potent antiproliferative activity against a range of tumor cell lines, including leukemia, lymphoma, and various carcinomas nih.gov. Molecular docking studies have suggested that these derivatives can bind to the active site of tyrosine-protein kinase c-Src, a key enzyme in cancer signaling pathways. For instance, compound 12d , a 7-chloro-4-aminoquinoline-benzimidazole hybrid, was found to bind to c-Src with a notable energy of -119.99 kcal/mol, forming hydrogen bonds with crucial amino acid residues like Glu310 and Asp404 nih.gov.
Another class of derivatives, 7-chloroquinoline hydrazones, has demonstrated significant cytotoxic activity across a wide spectrum of cancer cell lines from nine different tumor types, including leukemia, lung cancer, colon cancer, and breast cancer scielo.br. Some of these compounds exhibited submicromolar GI50 values, indicating potent growth inhibition scielo.br.
Furthermore, research into 7-chloro-(4-thioalkylquinoline) derivatives has identified compounds with pronounced cytotoxic and selective activity against various cancer cells, including colorectal cancer and leukemia cell lines researchgate.net. The mechanism of action for these derivatives appears to involve the induction of apoptosis and damage to DNA/RNA. Studies on cell cycle distribution showed that treatment with these compounds led to a significant accumulation of cells in the G2/M phase researchgate.net. The structure-activity relationship (SAR) studies revealed that derivatives with a higher oxidation state of the sulfur and nitrogen atoms, combined with specific substitutions on the benzoate moiety, exhibited the highest cytotoxicity researchgate.net.
The quinoline scaffold is also a key feature in several multi-receptor kinase inhibitors used in cancer therapy. For example, Lenvatinib, an approved cancer therapeutic, is a quinoline derivative that acts as a kinase inhibitor against various growth factor receptors, including vascular endothelial growth factor receptors (VEGFR) nih.govnih.gov. This highlights the potential of the quinoline structure to serve as a template for designing targeted cancer therapies.
Table 1: Antiproliferative Activity of Selected 7-Chloroquinoline Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Lines / Target | Observed Activity | Reference |
|---|---|---|---|---|
| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | Compound 12d | Tyrosine-protein kinase c-Src | Binding energy of -119.99 kcal/mol in docking studies. Strong cytotoxic activity (GI50 from 0.4 to 8 µM) against leukemia and lymphoma cells. | nih.gov |
| 7-Chloroquinoline Hydrazones | Various derivatives | NCI-60 cancer cell panel | Good cytotoxic activity with submicromolar GI50 values on a large panel of cell lines. | scielo.br |
| 7-Chloro-(4-thioalkylquinoline) Derivatives | Compound 81 | HCT116 (colorectal), CCRF-CEM (leukemia) | Pronounced selective cytotoxicity. | researchgate.net |
| 7-Chloro-(4-thioalkylquinoline) Derivatives | Compounds 47–50, 53, 54, 57, 59–70, 72–82 | CCRF-CEM (leukemia) | High sensitivity with IC50 values in the range of 0.55–2.74 µM. | researchgate.net |
Antimalarial Investigations
The 7-chloroquinoline core is famously associated with the antimalarial drug chloroquine (B1663885), and derivatives of this scaffold continue to be a major focus of research to combat drug-resistant malaria.
Activity Against Plasmodium falciparum and Other Parasites
Numerous novel 7-chloroquinoline derivatives have been synthesized and tested for their activity against the malaria parasite, Plasmodium falciparum, including both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. Research has shown that modifications to the side chain of the core 7-chloroquinoline structure can lead to compounds with significant inhibitory effects rsc.org.
For instance, a series of "reversed chloroquine" (RCQ) molecules, which link a 7-chloro-4-aminoquinoline moiety to a resistance-reversal-like moiety, have demonstrated potent activity, with IC50 values lower than chloroquine against both CQS and CQR strains of P. falciparum jst.go.jp. Similarly, novel derivatives like SKM13 , which incorporates α,β-unsaturated amides and a phenylmethyl group into the side chain, proved to be more effective than chloroquine against a CQR strain of P. falciparum mdpi.com. In vivo studies in mice infected with Plasmodium berghei showed that SKM13 could completely inhibit parasite growth and significantly increase survival rates mdpi.com. Further derivatization of SKM13 led to compounds like SAM13-2HCl , which exhibited even greater in vitro efficacy against both CQS and CQR P. falciparum strains.
Studies on other synthetic derivatives, including those combined with sulfonamide, hydrazine, or hydrazide groups, have also identified compounds with high activity against both sensitive and resistant P. falciparum strains and promising in vivo activity against P. berghei.
Table 2: Antimalarial Activity of Selected 7-Chloroquinoline Derivatives Against P. falciparum
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
|---|---|---|---|
| Chloroquine (CQ) | FCR3 (CQR) | 0.62 | |
| K1 (CQR) | 0.3661 | ||
| SKM13 | FCR3 (CQR) | 0.37 | |
| K1 (CQR) | 0.3661 | ||
| SAM13-2HCl | 3D7 (CQS) | 0.0449 | |
| K1 (CQR) | 0.2821 | ||
| CQPA-26 | NF54 | 1.29 | rsc.org |
| CQPPM-9 | NF54 | 1.42 | rsc.org |
Mechanism of Action: Inhibition of β-Hematin Formation and Fe(III)PPIX Complexation
The primary mechanism of action for 4-aminoquinoline antimalarials like chloroquine is the inhibition of hemozoin formation. During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX or Fe(III)PPIX). To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, inert crystal called hemozoin.
Research strongly supports the hypothesis that 4-aminoquinolines act by complexing with Fe(III)PPIX, which in turn inhibits its conversion to β-hematin (the synthetic equivalent of hemozoin). This leads to a buildup of the drug-heme complex and free heme, which are toxic to the parasite. Studies comparing various aminoquinolines have shown that the 4-aminoquinoline nucleus is responsible for the strong affinity and complexation with Fe(III)PPIX. Crucially, the presence of the 7-chloro group on the quinoline ring is a specific requirement for the subsequent inhibition of β-hematin formation. This inhibitory activity is a necessary, but not solely sufficient, condition for potent antiplasmodial effects.
Structure-Activity Relationships (SAR) in Antimalarial Quinoline Derivatives
Structure-activity relationship (SAR) studies have been pivotal in understanding the key structural features required for the antimalarial activity of 7-chloroquinoline derivatives and in designing new, more effective compounds.
The foundational SAR for this class highlights two critical components:
The 7-chloro-4-aminoquinoline core: The 7-chloro group is considered essential for optimal antimalarial activity, specifically for its role in inhibiting β-hematin formation. Replacing this electron-withdrawing group with an electron-donating group, such as a methyl group, results in a complete loss of activity. The 4-amino linkage is also vital for binding to heme.
The basic amino side chain: A basic aminoalkyl side chain attached at the 4-position is essential for strong antiplasmodial activity. This side chain is believed to be crucial for the drug's accumulation in the parasite's acidic food vacuole, the site of hemozoin formation.
SAR studies have shown that while the core structure is vital, moderate changes to the aliphatic side chain can be made without a major impact on activity. This has allowed for the development of derivatives with modified side chains aimed at overcoming chloroquine resistance. For example, the introduction of less bulky side chains has been shown to correlate with greater antimalarial activity against P. falciparum rsc.org. In the "reversed chloroquine" series, the linkage between the 7-chloro-4-aminoquinoline moiety and an aromatic head group could be varied in length and composition without a serious loss of activity, demonstrating significant structural flexibility jst.go.jp.
Other Potential Therapeutic Applications and Biological Functions
Beyond cancer and malaria, derivatives of the 7-chloroquinoline scaffold are being explored for other therapeutic uses.
Anti-inflammatory and Antihypertensive Research
Anti-inflammatory: The 7-chloroquinoline nucleus is a component of compounds investigated for anti-inflammatory properties. One such derivative, 4-phenylselenyl-7-chloroquinoline (4-PSQ) , has demonstrated significant antinociceptive and acute anti-inflammatory effects in murine models. In studies, 4-PSQ reduced edema, myeloperoxidase activity, and levels of reactive oxygen species induced by inflammatory agents. Additionally, 7-chloroquinoline hydrazones have been explored for a range of biological activities, including anti-inflammatory effects scielo.br.
Antihypertensive: While research specifically on the antihypertensive effects of 7-chloro-2,4-dimethylquinoline derivatives is limited, studies on the broader quinoline class suggest potential in this area. Inhibition of the Angiotensin-Converting Enzyme (ACE) is a key therapeutic target for controlling hypertension. A quinoline-appended chalcone derivative was shown to have a considerable antihypertensive effect through the inhibition of ACE. Other research on 8-substituted quinoline derivatives, featuring an aryloxypropanolamine moiety, identified several compounds with excellent antihypertensive activity, suggesting their effects may be related to β-blocking properties.
Antidiabetic and Anti-HIV Activity
Research into quinoline derivatives has identified promising candidates for both antidiabetic and anti-HIV applications.
Antidiabetic Activity: Derivatives of quinoline have been investigated for their potential in managing diabetes through various mechanisms. One area of study involves the inhibition of protein glycation, a process implicated in diabetic complications. A new class of quinoline derivatives has been identified as potential inhibitors of in vitro bovine serum albumin-methylglyoxal glycation nih.gov. Among a series of tested compounds, some were identified as modest to highly active inhibitors, with activity comparable to the standard inhibitor, rutin nih.gov.
Another approach focuses on enzyme inhibition. Substituted 2-pyrazoline derivatives incorporating a quinoline nucleus have been synthesized and evaluated for their in vitro antidiabetic activity through the alpha-glucosidase inhibition assay. Many of these synthesized compounds demonstrated good antidiabetic activity when compared to the standard drug, acarbose nih.gov. The study noted that the presence of electron-releasing groups, such as methoxy and dimethylamino, and electron-withdrawing groups, like nitro and chloro, resulted in increased antidiabetic activity nih.gov.
Anti-HIV Activity: The 7-chloroquinoline scaffold is also a key component in the development of anti-HIV agents. In one study, a series of 7-chloroquinoline–triazole–benzimidazole hybrids were developed, building on previous findings that quinoline-1,2,3-triazole hybrids showed promising activity against HIV reverse transcriptase researchgate.net. While the primary focus of this particular study was antitubercular activity, the compounds were also tested against HIV-1 subtype B. The results indicated that all compounds inhibited the growth of the virus, with inhibitory potential ranging from 58% to 100%. Three compounds in this series exhibited sub-micromolar activity against the virus researchgate.net.
Another study explored aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline as anti-HIV compounds. These derivatives displayed anti-HIV activity in infected cells at submicromolar concentrations, highlighting a new class of inhibitors for potential anti-HIV treatment researchgate.net.
Sirtuin Inhibition and Dopamine Receptor Ligand Studies
Sirtuin Inhibition: Sirtuins are a class of enzymes that play a crucial role in regulating metabolism and stress responses, making them attractive drug targets. While specific studies on this compound derivatives as sirtuin inhibitors are not prominent, the broader class of heterocyclic compounds has been explored. For instance, anilinobenzamide derivatives have been identified as selective sirtuin 2 inhibitors, which is a relevant target in anticancer drug research nih.gov. The development of selective inhibitors for sirtuin isoforms is an active area of research with implications for designing novel bioactive ligands nih.gov.
Dopamine Receptor Ligand Studies: Dopamine receptors are involved in numerous physiological functions and are targets for treating a variety of neurological and psychiatric disorders nih.gov. The quinoline scaffold has been utilized in the design of dopamine receptor ligands. Research has led to the discovery of new ligands with high affinity and selectivity for the dopamine D4 receptor (D4R), starting from a lead compound based on a dihydroquinolin-2(1H)-one structure researchgate.net. One D4R antagonist from this series demonstrated exceptionally high selectivity over D2 and D3 receptors. These compounds were evaluated for their antitumor activity in glioblastoma, where they induced decreased viability of cancer cell lines and primary glioblastoma stem cells researchgate.net.
Table 1: Dopamine Receptor Selectivity of a D4R Antagonist Derivative
| Receptor | Selectivity Ratio (D2/D4) | Selectivity Ratio (D3/D4) |
| Dopamine D4 | 8318 | 3715 |
This table illustrates the high selectivity of a quinoline-based D4R antagonist compared to D2R and D3R, as reported in the study. researchgate.net
Acetylcholinesterase Inhibition and Serotonin Antagonism
Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are used in the symptomatic treatment of Alzheimer's disease. Novel derivatives of 7-alkoxyl substituted indolizinoquinoline-5,12-dione have been synthesized and shown to have good inhibitory activity against AChE with a high selectivity index over butyrylcholinesterase (BuChE). One compound, in particular, exhibited the most potent AChE inhibitory activity with an IC₅₀ value of 0.068 µM and a selectivity index of 144. Kinetic studies indicated a mixed-type inhibition pattern, and molecular docking suggested that the compound could bind to both the catalytically active site and the peripheral anionic site of AChE. Additionally, novel triazole-quinoline derivatives have been designed to fit into both the peripheral and catalytic sites of AChE, providing a new scaffold for selective dual-binding site inhibitors.
Serotonin Antagonism: Serotonin (5-HT) receptors are implicated in various physiological processes, and their antagonists have therapeutic potential. A library of 4-phenyl quinoline derivatives was screened, and preliminary docking studies indicated their ability to bind to serotonin receptors 5-HT₁B and 5-HT₂B nih.gov. In vitro studies confirmed that these compounds inhibited serotonin-induced calcium ion efflux and ERK activation nih.gov. Further research into quinoline derivatives has produced a series of esters and amides of 2-alkoxy-quinoline-4-carboxylic acid which were evaluated for their affinity for 5-HT₃ receptors. Many of the ester derivatives showed significantly more potent activity than the established 5-HT₃ antagonist ondansetron, with some compounds demonstrating Ki values as low as 0.31 nM and 0.32 nM.
General Biological Mechanism Studies
Modulation of Enzyme Systems
Derivatives of 7-chloroquinoline exert their biological effects through the modulation of various enzyme systems. As previously noted, these compounds have been shown to inhibit key enzymes involved in different pathologies.
Alpha-glucosidase: Quinoline-incorporated 2-pyrazoline derivatives have demonstrated inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate digestion, which is a target for managing type 2 diabetes nih.gov.
Acetylcholinesterase (AChE): Certain quinoline derivatives function as potent inhibitors of AChE, an enzyme that breaks down the neurotransmitter acetylcholine. This mechanism is central to the palliative treatment of Alzheimer's disease.
Sirtuins: While direct evidence for this compound is limited, related heterocyclic structures are being investigated as modulators of sirtuins, which are NAD+-dependent deacetylases crucial for cellular regulation nih.gov.
Interference with DNA Replication and Cellular Processes
The antiproliferative and cytotoxic effects of some 7-chloroquinoline derivatives are linked to their ability to interfere with fundamental cellular processes, including DNA replication and repair. A study on a series of 7-chloro-(4-thioalkylquinoline) derivatives revealed antiproliferative activity through the induction of apoptosis and damage to DNA/RNA.
Furthermore, research on the structurally related 4-hydroxyquinazoline scaffold has shown that these derivatives can enhance sensitivity in PARP inhibitor-resistant cancer cells. The lead compound from this study suppressed intracellular PAR formation, a key step in DNA repair, and stimulated the formation of intracellular reactive oxygen species (ROS), leading to the depolarization of the mitochondrial membrane and increased apoptosis. This highlights a mechanism of action that involves interference with DNA repair pathways and the induction of oxidative stress to trigger programmed cell death.
Receptor Binding and Signaling Pathway Modulation
The pharmacological activity of 7-chloroquinoline derivatives is often mediated by their interaction with specific cellular receptors and the subsequent modulation of signaling pathways.
Dopamine Receptors: As discussed, derivatives based on a quinoline structure have been developed as high-affinity, selective antagonists for the dopamine D4 receptor, demonstrating a clear example of specific receptor binding researchgate.net.
Serotonin Receptors: Quinoline derivatives have shown the ability to act as antagonists at serotonin 5-HT₁B, 5-HT₂B, and 5-HT₃ receptors nih.gov. The antagonism of these receptors can modulate downstream signaling events. For instance, 4-phenyl quinoline derivatives were found to inhibit serotonin-induced calcium ion efflux and the activation of the ERK signaling pathway, demonstrating modulation of intracellular signaling cascades nih.gov.
NMDA Receptors: Several members of the 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones have been identified as potent and selective antagonists of the NMDA receptor glycine-site, indicating another class of receptors targeted by quinoline-based structures.
Computational Chemistry and Molecular Modeling Studies of 7 Chloro 2,4 Dimethylquinoline
Quantum Chemical Calculations (Density Functional Theory - DFT)
This section would detail the theoretical calculations performed to understand the molecule's electronic structure and properties.
Molecular Geometry Optimization and Structural Analysis
Researchers would use DFT to find the most stable three-dimensional arrangement of atoms in the 7-Chloro-2,4-dimethylquinoline molecule. This involves calculating bond lengths, bond angles, and dihedral angles to describe its precise geometry.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map would visualize the electrostatic potential on the electron density surface of the molecule. This map helps in identifying the electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding how the molecule interacts with other chemical species.
Prediction of Electrophilic and Nucleophilic Sites
Based on the FMO and MEP analyses, specific sites on the this compound molecule that are prone to electrophilic (attack by electron-seeking species) or nucleophilic (attack by nucleus-seeking species) attack would be predicted.
Noncovalent Interactions and Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal structure. This would involve mapping properties like d_norm, shape index, and curvedness to understand the nature and extent of noncovalent interactions, such as van der Waals forces and hydrogen bonds, that govern the crystal packing of the compound.
Thermodynamic and Nonlinear Optical Properties
Computational methods would also be used to predict the thermodynamic properties of this compound, such as its enthalpy, entropy, and Gibbs free energy, at different temperatures. Furthermore, its nonlinear optical (NLO) properties, including polarizability and hyperpolarizability, could be calculated to assess its potential for use in optical materials.
While the framework for such a computational investigation is well-established, the specific data and detailed findings for this compound are not present in the reviewed literature. The absence of such studies indicates a gap in the current scientific knowledge regarding the theoretical chemical properties of this particular compound. Future research in this area would be valuable for a complete understanding of the structure-property relationships within this class of quinoline (B57606) derivatives.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and applications can be understood from studies on related quinoline derivatives. These simulations provide a dynamic picture of how a ligand interacts with its biological target, offering deeper insights than static models.
Prediction of Binding Modes and Conformational Dynamics
A key advantage of MD simulations is their ability to explore the conformational landscape of both the ligand and its target protein upon binding. This allows for the prediction of stable binding modes and an understanding of the conformational changes that may occur. For instance, simulations can reveal how a 7-chloroquinoline (B30040) derivative settles into the active site of an enzyme, identifying the most energetically favorable orientation and the specific amino acid residues involved in maintaining the interaction. This dynamic view is essential for understanding the mechanism of action and for the rational design of more potent inhibitors.
In Silico Screening and Drug Design
In silico screening and computational drug design methodologies are pivotal in the early stages of drug discovery for identifying and optimizing lead compounds. These approaches are widely applied to quinoline-based compounds to evaluate their therapeutic potential.
Molecular Docking Studies for Target Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. Numerous studies have been conducted on 7-chloroquinoline derivatives to explore their binding affinities with various therapeutic targets. For example, derivatives have been docked against the BCR-ABL1 tyrosine kinase, a key target in chronic myeloid leukemia, to predict their interaction patterns. researchgate.net Other studies have investigated the docking of quinoline derivatives into the active sites of the kinesin spindle protein (Eg5) and HIV reverse transcriptase, revealing potential mechanisms of anticancer and antiviral activity, respectively. researchgate.netnih.gov
These docking studies typically identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoline scaffold and the amino acid residues of the target protein. nih.gov The binding energy, often calculated as a docking score, provides a quantitative estimate of the binding affinity, helping to rank and prioritize compounds for further experimental testing.
Docking Scores of Representative 7-Chloroquinoline Derivatives Against Various Targets
| Derivative Class | Target Protein | PDB ID | Best Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|---|---|
| Quinoline-Thiazole Hybrids | BCR-ABL1 Tyrosine Kinase | 2HYY | Not specified | Not specified |
| Quinoline-Pyrazoline/Pyrimidine | HIV Reverse Transcriptase | 4I2P | -10.675 | LYS 101, TRP 229 |
This table is generated based on data for related quinoline and quinazolinone derivatives to illustrate the application of molecular docking. researchgate.netnih.govekb.eg
Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
The assessment of ADMET properties is critical in drug development, as unfavorable pharmacokinetics or toxicity can lead to the failure of promising drug candidates. In silico ADMET prediction models are widely used to evaluate these properties early in the discovery process. nih.gov For 7-chloroquinoline derivatives, computational tools are employed to predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicity. mdpi.comresearchgate.net These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Predicted ADMET Properties for a Class of 7-Chloroquinoline Derivatives
| Property | Prediction Method | Predicted Outcome | Significance |
|---|---|---|---|
| Absorption | Caco-2 Permeability | Good to Moderate | Indicates potential for oral bioavailability. mdpi.com |
| Distribution | P-glycoprotein (P-gp) Substrate | Varies | Determines if the compound is actively transported out of cells. mdpi.com |
| Metabolism | CYP450 Inhibition | Potential Inhibitor | Predicts drug-drug interactions. researchgate.net |
| Excretion | Clearance Rate (CL) | Low to Moderate | Affects the compound's half-life in the body. mdpi.com |
| Toxicity | Ames Mutagenesis | Non-mutagenic | Predicts the potential to cause genetic mutations. |
This table represents a generalized summary of ADMET predictions for the broader class of 7-chloroquinoline derivatives based on available literature. mdpi.comresearchgate.net
Drug-Likeness Assessment and Lead Optimization
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an oral drug. This assessment is often based on rules like Lipinski's Rule of Five, which considers molecular weight, logP, and hydrogen bonding characteristics. japsonline.com Computational analysis of 7-chloroquinoline derivatives often includes an evaluation of their drug-like properties to guide the selection of candidates for synthesis and biological testing. researchgate.net
Lead optimization involves modifying the chemical structure of a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov For the 7-chloroquinoline scaffold, in silico methods guide this process by predicting how structural modifications—such as the addition or substitution of functional groups—will affect its binding affinity and ADMET profile. This computational feedback loop accelerates the design-synthesize-test cycle, facilitating the development of optimized drug candidates.
Spectroscopic and Structural Characterization of 7 Chloro 2,4 Dimethylquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Analysis and Proton Assignment
Specific experimental ¹H NMR data for 7-Chloro-2,4-dimethylquinoline, including chemical shifts (δ), coupling constants (J), and multiplicities for each proton, are not available in the searched resources.
¹³C NMR Spectral Analysis and Carbon Assignment
Detailed experimental ¹³C NMR spectral data, which would provide the chemical shifts for each of the 11 unique carbon atoms in this compound, could not be found in the performed searches.
DEPT-135° NMR Spectroscopy for Carbon Multiplicity Determination
No experimental DEPT-135 spectrum for this compound was found. This type of experiment would be used to differentiate between CH, CH₂, and CH₃ groups by their phase (positive or negative peaks), while quaternary carbons are absent.
Infrared (IR) Spectroscopy
Vibrational Mode Assignment and Functional Group Identification (e.g., C=N, C-X)
A specific experimental IR spectrum with assignments of vibrational frequencies for this compound is not available. Generally, the spectrum would be expected to show characteristic bands for aromatic C-H stretching, C=C and C=N stretching in the quinoline (B57606) ring system, C-Cl stretching, and vibrations associated with the methyl groups.
Mass Spectrometry (MS)
An experimental mass spectrum, including the molecular ion peak (M⁺) and the fragmentation pattern for this compound, was not found in the conducted searches. Such a spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (191.66 g/mol ) and an isotopic pattern characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Confirmation of Molecular Weight (e.g., LC-MS, ESI-MS)
Mass spectrometry techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are essential for confirming the molecular weight of a compound. For this compound, which has a monoisotopic mass of 191.05 g/mol , these methods would be used to identify the molecular ion. epa.gov
In a typical positive ion mode ESI-MS analysis, the molecule would be protonated, yielding a protonated molecular ion [M+H]⁺. A key characteristic to be observed is the isotopic pattern resulting from the presence of chlorine. Natural chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. miamioh.edu This results in a distinctive M+2 peak (corresponding to the ³⁷Cl isotope) that has about one-third the intensity of the main molecular ion peak (containing ³⁵Cl). miamioh.eduneu.edu.tr The detection of this isotopic cluster provides strong evidence for the presence of a single chlorine atom in the molecule.
Table 1: Expected Mass Spectrometry Data for this compound
| Ion Species | Expected m/z (³⁵Cl) | Expected m/z (³⁷Cl) | Expected Relative Intensity |
|---|
Fragmentation Pattern Analysis for Structural Elucidation
The fragmentation pattern in mass spectrometry provides a molecular fingerprint that is invaluable for structural elucidation. libretexts.org When the molecular ion of this compound is subjected to fragmentation (e.g., through collision-induced dissociation), it is expected to break apart in predictable ways, allowing for the confirmation of its structural features. chemguide.co.uk
The stability of the aromatic quinoline ring means that fragmentation of the substituents is often favored. libretexts.org Plausible fragmentation pathways for this compound would include the loss of a methyl radical (CH₃•), the loss of a chlorine radical (Cl•), or the neutral loss of hydrogen chloride (HCl). The relative stability of the resulting carbocations determines the intensity of the corresponding peaks in the mass spectrum. youtube.com For instance, the loss of a methyl group from the molecular ion would result in a fragment ion with an m/z value that is 15 units lower.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| Fragmentation Pathway | Lost Fragment | Mass of Lost Fragment (amu) | Expected Fragment Ion m/z ([M]⁺ = 191.05) |
|---|---|---|---|
| Loss of Methyl Radical | CH₃• | 15.02 | 176.03 |
| Loss of Chlorine Radical | Cl• | 34.97 | 156.08 |
X-ray Crystallography
Determination of Solid-State Molecular Structure and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been detailed in the surveyed literature, analysis of closely related structures, such as other substituted chloroquinolines, provides insight into its likely conformation. nih.govnih.gov
The core quinoline ring system is aromatic and, as such, is expected to be essentially planar. nih.gov The chlorine atom and the two methyl groups attached to this bicyclic system would lie in or very close to this plane. X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles, confirming the planarity of the ring and the geometry of the substituents. This data is fundamental for understanding the molecule's steric and electronic properties.
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated to dictate its solid-state architecture.
Given the planar, aromatic nature of the quinoline core, π-π stacking interactions are expected to be a significant feature of the crystal packing. nih.govnih.gov In this arrangement, the electron-rich aromatic rings of adjacent molecules align, contributing to the stability of the crystal lattice. Additionally, weak hydrogen bonds, such as C-H···N and C-H···Cl interactions, are likely to play a role in forming a more extensive supramolecular assembly. ias.ac.in The analysis of short interatomic contacts and distances from crystallographic data would allow for a detailed description of these stabilizing forces.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Spectrum Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. Aromatic compounds like quinoline and its derivatives are known to absorb UV light strongly due to π→π* transitions within the conjugated ring system.
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands. While specific experimental values for λmax (wavelength of maximum absorbance) are not available, the spectrum would likely show complex absorption patterns typical for substituted quinolines. The position and intensity of these bands are influenced by the electronic effects of the substituents (the electron-withdrawing chlorine atom and the electron-donating methyl groups) and the solvent used for the analysis. Computational studies on similar chloroquinoline derivatives can be used to predict electronic excitations and compare them with experimental findings. rjptonline.org
Conclusion and Future Research Directions
Summary of Key Findings on 7-Chloro-2,4-dimethylquinoline Research
Research on this compound has primarily established its fundamental chemical and physical properties. While extensive biological studies on this specific molecule are not widely documented in publicly available literature, the existing data on closely related analogues provide a strong basis for inferring its potential. Key characteristics are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 88499-96-1 sigmaaldrich.comepa.govcalpaclab.com |
| Molecular Formula | C₁₁H₁₀ClN sigmaaldrich.comcalpaclab.com |
| Molecular Weight | 191.66 g/mol sigmaaldrich.comcalpaclab.com |
| Physical Form | Solid sigmaaldrich.com |
The quinoline (B57606) core is a recognized "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of bioactive compounds. durham.ac.uk The introduction of a chlorine atom at the C7 position and methyl groups at the C2 and C4 positions significantly influences the molecule's electronic properties, lipophilicity, and steric profile, which are critical determinants of its chemical reactivity and biological activity.
Emerging Trends in Halogenated and Alkylated Quinoline Chemistry
The chemistry of halogenated and alkylated quinolines is currently a major focus of research, driven by the discovery of unique biological activities associated with these substitutions. nih.gov
Enhanced Biological Activity : The presence of a halogen atom, such as chlorine, on the quinoline ring can significantly enhance a compound's pharmacological activity. nih.govorientjchem.org Halogenation can improve membrane permeability, metabolic stability, and binding affinity to biological targets. Specifically, select halogenated quinolines (HQs) have been found to be effective in eradicating drug-resistant, gram-positive bacterial pathogens and their biofilms. nih.gov
Synthetic Tunability : The quinoline scaffold, particularly with halogen substitutions, is synthetically tunable. nih.gov This allows for systematic modifications to explore structure-activity relationships (SAR). For instance, modifications at the 2-position of the halogenated quinoline scaffold have led to new agents with enhanced activity against specific pathogens like Staphylococcus epidermidis. nih.gov
Metal-Free Synthesis : An emerging trend is the development of metal-free protocols for the halogenation of quinoline derivatives, which are often more environmentally friendly and cost-effective. researchgate.net
C-H Bond Functionalization : Modern synthetic strategies increasingly focus on the direct functionalization of C-H bonds, which allows for the precise and efficient introduction of various functional groups onto the quinoline core, expanding its chemical diversity and pharmacological potential. rsc.org
Potential Avenues for Advanced Synthetic Development
While classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses remain fundamental for creating the quinoline core, advanced methodologies are being developed to afford greater control and efficiency, particularly for polysubstituted derivatives like this compound. nih.goviipseries.orgwikipedia.org
Future synthetic development could focus on:
Regioselective Halogenation and Alkylation : Developing more precise methods to control the placement of substituents on the quinoline ring is crucial. This includes late-stage functionalization techniques that can modify complex molecules without requiring de novo synthesis.
Flow Chemistry : The use of continuous flow conditions for the synthesis of functionalized quinolines offers advantages in terms of safety, scalability, and reaction control. durham.ac.uk For example, the magnesiation of 7-chloroquinolines has been successfully performed under flow conditions to generate libraries of functionalized derivatives. durham.ac.uk
Photocatalysis and Electrochemistry : These modern synthetic tools can enable novel transformations and provide access to unique chemical space under mild reaction conditions, reducing the reliance on harsh reagents. mdpi.com
Prospects for Novel Therapeutic Agent Discovery Based on the this compound Scaffold
The 7-chloroquinoline (B30040) scaffold is a cornerstone of several established therapeutic agents, most notably antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine. orientjchem.orgchemicalbook.com This history provides a strong rationale for exploring the therapeutic potential of this compound.
Table 2: Potential Therapeutic Applications for the 7-Chloroquinoline Scaffold
| Therapeutic Area | Rationale and Examples |
|---|---|
| Anticancer | 7-chloroquinoline derivatives have shown significant antiproliferative activity against various cancer cell lines, including leukemia, lymphoma, and breast cancer. mdpi.comscielo.brnih.gov The mechanism often involves inducing apoptosis and DNA/RNA damage. mdpi.com Hybrid molecules combining the 7-chloroquinoline moiety with other pharmacophores, such as benzimidazole, are being investigated as potent inhibitors of cancer cell growth. mdpi.com |
| Antimalarial | The 7-chloro-4-aminoquinoline structure is critical for antimalarial activity. mdpi.com Research continues into novel derivatives to combat drug-resistant strains of Plasmodium falciparum. mdpi.com |
| Antibacterial | Halogenated quinolines have demonstrated potent activity against drug-resistant bacteria and are capable of eradicating biofilms. nih.gov The substitution pattern, including alkyl groups, can be tuned to optimize activity against specific pathogens. nih.gov |
| Antiviral & Anti-inflammatory | The quinoline ring is present in numerous compounds with a wide spectrum of biological activities, including antiviral and anti-inflammatory properties. nih.govnih.gov |
The specific combination of the 7-chloro substituent with two methyl groups in this compound presents a unique structure for investigation. The methyl groups could enhance binding to specific biological targets through hydrophobic interactions or improve metabolic stability, potentially leading to compounds with novel or improved therapeutic profiles.
Role of Interdisciplinary Approaches in Future Quinoline Research
Advancing the field of quinoline chemistry, and specifically the development of compounds like this compound, will increasingly depend on the integration of multiple scientific disciplines.
Computational Chemistry : In silico methods, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions, are essential for rationally designing new derivatives and prioritizing synthetic targets. mdpi.com Computational analysis can help understand how a compound like this compound might interact with therapeutic targets such as protein kinases or parasitic enzymes. mdpi.com
Structural Biology : Techniques like X-ray crystallography are vital for elucidating the three-dimensional structure of quinoline derivatives bound to their biological targets. mdpi.com This information provides critical insights for structure-based drug design, enabling the optimization of lead compounds.
Biophysical Analysis : Methods to study drug-protein interactions, such as spectroscopy, are crucial for understanding the binding mechanisms and pharmacokinetics of new quinoline-based therapeutic candidates. mdpi.com
Materials Science : Beyond medicine, quinoline derivatives have applications as corrosion inhibitors, solvents for resins, and precursors to dyes. wikipedia.org Interdisciplinary collaboration with materials scientists could uncover novel applications for this compound in areas like organic electronics or functional polymers.
By combining advanced synthetic chemistry with computational modeling, structural biology, and pharmacology, researchers can unlock the full potential of the this compound scaffold and the broader class of halogenated quinolines for the development of next-generation therapeutics and advanced materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Chloro-2,4-dimethylquinoline analogs, and what factors influence reaction efficiency?
- Methodology :
- The Friedländer synthesis (condensation of 2-aminobenzaldehyde derivatives with ketones/aldehydes under acidic conditions) is a common method for quinoline derivatives. For analogs like 7-Chloro-2-methylquinoline, acrolein and 2-methyl-3-chloroaniline are used with dehydrogenation reagents .
- Key factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (80–120°C for cyclization), and catalyst selection (e.g., Lewis acids like ZnCl₂ for regioselective chlorination).
- Data Table :
| Method | Starting Materials | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Friedländer Synthesis | 2-Aminobenzaldehyde + Ketone | 60–75 | H₂SO₄, 100°C, 6–8 hrs | |
| Acrolein Condensation | 2-Methyl-3-chloroaniline + Acrolein | 55–65 | Ethanol, reflux, 12 hrs |
Q. Which spectroscopic techniques are critical for characterizing this compound and verifying purity?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at C2/C4, chlorine at C7). For example, methyl protons appear as singlets at δ 2.4–2.6 ppm .
- HPLC : Use C18 columns with methanol/water mobile phases (70:30) to assess purity (>95% for research-grade material) .
- Mass Spectrometry : Molecular ion peaks at m/z 191 (M⁺) with chlorine isotopic patterns (3:1 ratio for ³⁵Cl/³⁷Cl) .
Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for quinoline derivatives?
- Methodology :
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. IC₅₀ values <50 µg/mL suggest therapeutic potential .
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to differentiate between general toxicity and selective activity .
Advanced Research Questions
Q. How can synthetic protocols be optimized to minimize by-products like 4-chloro isomers or dimerized quinoline derivatives?
- Methodology :
- Design of Experiments (DOE) : Screen variables (temperature, solvent ratio) using factorial designs. For example, acetonitrile reduces dimerization compared to ethanol .
- In-Line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates .
- Chromatographic Purification : Flash chromatography with silica gel (hexane/ethyl acetate gradient) to isolate target compounds .
Q. What mechanistic approaches elucidate the antimalarial activity of this compound analogs?
- Methodology :
- Molecular Docking : Target Plasmodium enzymes (e.g., dihydroorotate dehydrogenase) to predict binding modes. Chlorine at C7 enhances hydrophobic interactions with active sites .
- Gene Knockdown Studies : siRNA silencing of parasite targets (e.g., PfCRT) to validate mode of action .
- Data Contradiction : Conflicting reports on activity against chloroquine-resistant strains require cross-validation using standardized in vitro assays (e.g., SYBR Green I-based parasite viability tests) .
Q. How are structural ambiguities resolved when crystallographic data conflicts with computational models?
- Methodology :
- X-Ray Crystallography : Compare experimental bond lengths/angles (e.g., C7-Cl = 1.73 Å) with DFT-optimized structures (B3LYP/6-31G* basis set) .
- Dynamic NMR : Analyze temperature-dependent shifts to detect conformational flexibility in solution .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability) of this compound derivatives?
- Methodology :
- Prodrug Design : Introduce phosphate esters at C4-methyl to enhance aqueous solubility .
- Metabolic Profiling : Use liver microsome assays (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., C2-methyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
